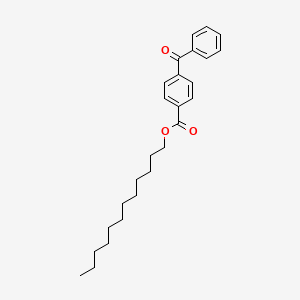

Dodecyl 4-benzoylbenzoate

Description

Structure

3D Structure

Properties

CAS No. |

53912-05-3 |

|---|---|

Molecular Formula |

C26H34O3 |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

dodecyl 4-benzoylbenzoate |

InChI |

InChI=1S/C26H34O3/c1-2-3-4-5-6-7-8-9-10-14-21-29-26(28)24-19-17-23(18-20-24)25(27)22-15-12-11-13-16-22/h11-13,15-20H,2-10,14,21H2,1H3 |

InChI Key |

SZYNWNGDHQEPHW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for Dodecyl 4-benzoylbenzoate and Related Esters

The creation of this compound involves the formation of an ester bond between a carboxylic acid derivative and an alcohol. The primary synthetic challenge lies in efficiently combining the benzophenone (B1666685) moiety, which provides the photoactive properties, with the long dodecyl alkyl chain, which imparts specific solubility and compatibility characteristics.

Esterification is a cornerstone in the synthesis of benzoylbenzoate derivatives. The most common method is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. operachem.com To drive the reaction equilibrium toward the product ester, water is typically removed as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. operachem.com

Alternative methods provide higher yields or milder reaction conditions. One such approach is the reaction of an acyl halide (e.g., 4-benzoylbenzoyl chloride) with the corresponding alcohol. This reaction is generally faster and irreversible but requires the prior synthesis of the more reactive acyl halide. operachem.com Various catalysts can be employed to facilitate these reactions, including mineral acids, organic sulfonic acids like p-toluenesulfonic acid, and Lewis acids. researchgate.netgoogle.comorganic-chemistry.org

| Method | Reactants | Typical Catalyst/Reagent | Key Conditions |

|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid + Alcohol | H₂SO₄, p-TsOH | High temperature, removal of water |

| Acyl Halide Method | Acyl Halide + Alcohol | Base (e.g., Pyridine) | Often at room temperature, irreversible |

| Steglich Esterification | Carboxylic Acid + Alcohol | DCC, DMAP | Mild conditions, room temperature |

The core photoactive component of this compound is the benzophenone structure. The key precursor for this synthesis is 4-benzoylbenzoic acid. This intermediate is typically synthesized via a Friedel-Crafts acylation reaction. In this process, benzene is acylated with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce 2-(benzoyl)benzoic acid. This intermediate is then isomerized to the desired 4-benzoylbenzoic acid under specific reaction conditions. Alternatively, benzene can be acylated with 4-carboxybenzoyl chloride. The synthesis of benzophenone derivatives is a well-established field, allowing for the creation of various substituted precursors that can be used to produce functionalized analogues. nih.gov

The introduction of the C12 alkyl group is accomplished by reacting 4-benzoylbenzoic acid with dodecanol (n-dodecyl alcohol). Due to the long, nonpolar nature of the dodecyl chain, reaction conditions must be optimized to ensure miscibility and efficient reaction kinetics. researchgate.net The Fischer esterification, catalyzed by sulfuric acid or phosphotungstic acid, is a viable method. researchgate.net The reaction is typically carried out in an isothermal semibatch reactor, where the temperature dependence follows the Arrhenius equation. researchgate.net To enhance the yield, continuous removal of the water byproduct is crucial. google.com The use of solventless systems or high-boiling point solvents that are compatible with the long-chain alcohol can also improve reaction efficiency.

Derivatization Strategies and Analogue Synthesis for Functionalization

Derivatization of this compound is primarily aimed at modifying its photochemical properties for use as a photoinitiator in polymerization processes. researchgate.net By altering the molecular structure, researchers can fine-tune its absorption spectrum, initiation efficiency, and compatibility with different polymer systems.

| Structural Modification | Target Ring | Expected Effect on Photoinitiation | Example Group |

|---|---|---|---|

| Electron-Donating Group | Benzophenone Moiety | Bathochromic shift, increased absorption, enhanced radical generation | -OCH₃, -N(CH₃)₂ |

| Altering Alkyl Chain Length | Ester Moiety | Modifies solubility, compatibility, and migration | Octyl, Hexadecyl |

| Polymerizable Group | Ester Moiety | Covalently incorporates initiator into polymer network, reduces migration | Acrylate, Methacrylate |

The synthesis of photoactive analogues follows the same fundamental esterification pathways but utilizes modified precursors. For instance, to create analogues with different lipophilic characteristics, 4-benzoylbenzoic acid can be esterified with other long-chain alcohols such as octanol or hexadecanol.

To produce analogues with altered electronic properties, a substituted benzophenone precursor is required. For example, 4-(4'-methylbenzoyl)benzoic acid or 4-(4'-methoxybenzoyl)benzoic acid could be synthesized via Friedel-Crafts acylation using toluene or anisole instead of benzene. These modified precursors can then be esterified with dodecanol to yield analogues with enhanced photoinitiation efficiency. google.com The synthesis of polymerizable photoinitiators, where the dodecyl group is replaced by a functional group like 2-hydroxyethyl acrylate, represents another important class of analogues designed to be covalently bonded into the final polymer network.

Preparation of Functionalized Benzophenone-Based Initiators

The synthesis of functionalized benzophenone-based photoinitiators, such as this compound, is primarily achieved through established chemical reactions, with esterification being a cornerstone technique. These methods allow for the modification of the core benzophenone structure to enhance properties like reactivity, solubility, and light absorption characteristics.

A prevalent method for creating these initiators is the esterification reaction between a benzophenone derivative containing a carboxylic acid or hydroxyl group and a suitable alcohol or acyl chloride, respectively. researchgate.netbohrium.com The Fischer esterification, a classic acid-catalyzed reaction, involves reacting a carboxylic acid with an alcohol. masterorganicchemistry.comresearchgate.net For instance, this compound can be synthesized via the Fischer esterification of 4-benzoylbenzoic acid with dodecan-1-ol, typically in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comcore.ac.uk The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of one reactant or remove water as it is formed. researchgate.net

Another significant synthetic route is the reaction of a hydroxy-benzophenone with an acyl chloride or sulfonyl chloride. researchgate.netbohrium.com This method is particularly effective for producing a variety of benzophenone derivatives. Research has focused on optimizing these reaction conditions. For example, in the synthesis of benzophenone derivatives via the reaction of hydroxy-benzophenone with acyl chlorides, studies have shown that using 1.2 equivalents of the acyl chloride in the presence of triethylamine (Et₃N) as a base in a tetrahydrofuran (THF) solvent at room temperature for two hours provides high yields. researchgate.net Increasing the amount of acyl chloride or triethylamine beyond this did not significantly improve the product yield. researchgate.net The choice of base was found to be critical, with alternatives like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) resulting in significantly lower yields. researchgate.net

These synthetic strategies enable the creation of a diverse range of benzophenone-based initiators. By varying the substituent groups, researchers can fine-tune the photoinitiator's properties. For example, incorporating structures like triphenylamine or carbazole into the benzophenone scaffold can shift the absorption maxima to longer wavelengths (red-shift) and enhance molar extinction coefficients, making them suitable for photopolymerization under LED irradiation. rsc.orgsemanticscholar.org Furthermore, functionalization can be used to create polymeric or supramolecular photoinitiators. researchgate.netchemrxiv.org Benzophenone-functionalized dipeptides have been synthesized to create supramolecular gel structures that act as templates for localized, spatially-controlled polymerization. chemrxiv.orgacs.org

The table below summarizes the optimized reaction conditions for the synthesis of various benzophenone derivatives through the esterification of hydroxy-benzophenone with different acyl chlorides.

Table 1: Optimization of Reaction Conditions for Benzophenone Derivative Synthesis

| Entry | Acyl Chloride (equivalents) | Base (equivalents) | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1.0 | Et₃N (1.0) | THF | Room Temp | 2 | 90 |

| 2 | 1.2 | Et₃N (1.0) | THF | Room Temp | 2 | 93 |

| 3 | 1.5 | Et₃N (1.0) | THF | Room Temp | 2 | 93 |

| 4 | 1.2 | Et₃N (1.2) | THF | Room Temp | 2 | 92 |

| 5 | 1.2 | Et₃N (1.5) | THF | Room Temp | 2 | 92 |

| 6 | 1.2 | NaOH (1.0) | THF | Room Temp | 2 | 44 |

This table is generated based on findings from a study on the synthesis of novel benzophenone photoinitiators. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete structural map of Dodecyl 4-benzoylbenzoate can be assembled.

The ¹H NMR spectrum of this compound provides a wealth of information for assigning the positions of hydrogen atoms. The spectrum is characterized by distinct regions corresponding to the aromatic protons of the benzoylbenzoate core and the aliphatic protons of the long dodecyl chain.

The aromatic region typically displays a complex pattern of signals between 7.0 and 8.5 ppm. The protons on the two aromatic rings are in different chemical environments due to the electron-withdrawing effects of the ketone and ester carbonyl groups. The protons ortho to the carbonyl groups are generally shifted downfield (higher ppm values) compared to the meta and para protons.

The aliphatic dodecyl chain gives rise to a series of signals in the upfield region of the spectrum (typically 0.8 to 4.5 ppm). The terminal methyl group (CH₃) of the dodecyl chain is expected to appear as a triplet around 0.9 ppm. The methylene (CH₂) groups along the chain produce a large, overlapping multiplet signal around 1.2-1.8 ppm. The methylene group directly attached to the ester oxygen (–OCH₂–) is significantly deshielded and appears as a distinct triplet further downfield, typically in the range of 4.0 to 4.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Benzoyl & Benzoate (B1203000) Rings) | 7.40 - 8.20 | Multiplet |

| Ester Methylene (–OCH₂–) | 4.32 | Triplet |

| Aliphatic Methylene (–(CH₂)₁₀–) | 1.20 - 1.80 | Multiplet |

| Terminal Methyl (–CH₃) | 0.89 | Triplet |

Note: Data are estimated based on typical values for long-chain alkyl benzoates and related structures.

The ¹³C NMR spectrum provides a direct map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete accounting of the carbon framework.

The spectrum can be divided into three main regions. The carbonyl carbons from the ester and ketone groups are the most deshielded, appearing far downfield. The ester carbonyl (C=O) typically resonates in the 165-170 ppm range, while the ketone carbonyl is often found at higher chemical shifts, approaching 200 ppm libretexts.orgoregonstate.edu.

The aromatic carbons of the two benzene rings produce a cluster of signals between approximately 125 and 140 ppm. The quaternary carbons (those not bonded to any hydrogens), such as the ones attached to the carbonyl groups, are typically weaker in intensity huji.ac.il.

The aliphatic carbons of the dodecyl chain appear in the upfield region, from roughly 14 to 70 ppm. The carbon of the terminal methyl group is the most shielded, appearing around 14 ppm. The carbons of the long methylene chain are found between 22 and 32 ppm. The carbon atom of the methylene group attached to the ester oxygen (–OCH₂–) is deshielded and shifted downfield to approximately 65 ppm oregonstate.edursc.org.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ketone Carbonyl (–C=O) | ~195 |

| Ester Carbonyl (–COO–) | ~166 |

| Aromatic Carbons | 128 - 138 |

| Ester Methylene Carbon (–OCH₂–) | ~65 |

| Aliphatic Methylene Carbons (–(CH₂)₁₀–) | 22 - 32 |

| Terminal Methyl Carbon (–CH₃) | ~14 |

Note: Data are estimated based on typical values for alkyl benzoates and benzophenone (B1666685) derivatives. libretexts.orgoregonstate.edursc.org

¹⁹F NMR spectroscopy is an exceptionally sensitive technique for characterizing fluorine-containing derivatives of this compound. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect wikipedia.org. Furthermore, ¹⁹F NMR has a very wide chemical shift range, making it highly sensitive to subtle changes in the electronic environment of the fluorine atom wikipedia.org.

If a fluorine atom were substituted onto one of the aromatic rings of this compound, its chemical shift in the ¹⁹F NMR spectrum would be highly informative. The precise chemical shift would depend on the fluorine's position (ortho, meta, or para) relative to the carbonyl and ester functional groups. For example, a fluorine atom on the benzoyl ring would experience a different electronic environment than one on the benzoate ring.

The chemical shifts for organofluorine compounds are typically reported relative to a CFCl₃ standard at 0.0 ppm. Fluorobenzenes, for instance, show signals in a characteristic range, with the exact value influenced by the nature of other substituents on the ring colorado.edu. Coupling between the ¹⁹F nucleus and nearby ¹H or ¹³C nuclei can also be observed, providing further structural information. For instance, a fluorine atom would couple to adjacent aromatic protons, resulting in characteristic splitting patterns in both the ¹⁹F and ¹H NMR spectra wikipedia.org.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the energy levels of molecular bonds and electronic orbitals, respectively. They are used to identify functional groups and characterize the conjugated π-electron systems within the molecule.

FTIR spectroscopy is an essential tool for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of bonds, and the frequencies of these absorptions are characteristic of specific functional groups.

The most prominent features in the FTIR spectrum of this compound are the strong absorption bands from the two carbonyl groups. The C=O stretching vibration of the ester group typically appears in the range of 1720-1740 cm⁻¹. The C=O stretching of the benzophenone-like ketone group is expected at a lower frequency, generally between 1650-1670 cm⁻¹, due to its conjugation with two aromatic rings researchgate.net.

Other key absorptions include:

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene rings.

C–O Stretching: A strong band for the ester C–O linkage, typically found between 1100 and 1300 cm⁻¹.

Aliphatic C–H Stretching: Absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) corresponding to the numerous C–H bonds of the dodecyl chain.

Aromatic C–H Stretching: Weaker bands appearing just above 3000 cm⁻¹.

Table 3: Characteristic FTIR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aliphatic C–H Stretch | 2850 - 2960 | Strong |

| Ester C=O Stretch | 1720 - 1740 | Strong |

| Ketone C=O Stretch | 1650 - 1670 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| Ester C–O Stretch | 1100 - 1300 | Strong |

Note: Frequencies are based on data for benzophenone and long-chain esters. researchgate.net

UV-Vis spectroscopy provides insight into the electronic transitions within the chromophores of a molecule. The chromophore in this compound is the entire benzoylbenzoate portion, which contains conjugated π-systems capable of absorbing UV radiation.

Studies on the parent 4-benzoylbenzoic acid show two main absorption bands in the UV region rsc.orgresearchgate.net. An intense band, often referred to as Band I, is observed at approximately 260 nm rsc.orgresearchgate.net. This absorption is attributed to a π → π* transition within the conjugated system of the aromatic rings and carbonyl groups. A second, much weaker absorption (Band II) can be observed as a shoulder at longer wavelengths, around 333 nm rsc.orgresearchgate.net. This band is likely due to a lower-energy, formally forbidden n → π* transition, involving the promotion of a non-bonding electron from one of the carbonyl oxygen atoms to an anti-bonding π* orbital.

The long alkyl dodecyl chain acts as an auxochrome. Since it is fully saturated, it does not have its own chromophoric activity in the UV-Vis range and is not expected to significantly alter the position of the primary absorption maxima of the benzoylbenzoate system.

Table 4: Electronic Transitions and UV-Vis Absorption Maxima for this compound

| Absorption Band | Approximate λₘₐₓ (nm) | Type of Electronic Transition |

| Band I | ~260 | π → π |

| Band II | ~333 | n → π |

Note: Data are based on the absorption profile of the parent chromophore, 4-benzoylbenzoic acid. rsc.orgresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and structure of compounds. Various MS methods are employed to characterize this compound.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. scielo.br For this compound, HRMS provides the exact mass of the molecular ion, which can be compared to the theoretical mass calculated from its chemical formula. This confirmation is a cornerstone of structural elucidation. nih.gov

Table 1: Molecular Formula and Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₃₄O₃ | epa.gov |

| Average Mass | 394.555 g/mol | epa.gov |

The high precision of the monoisotopic mass measurement by HRMS allows for the confident assignment of the C₂₆H₃₄O₃ formula, ruling out other potential isobaric compounds. scielo.brwaters.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and thermally stable compounds. researchgate.net In the analysis of this compound, the gas chromatograph separates the compound from other components in a mixture based on its boiling point and affinity for the GC column, which is often a non-polar capillary column like a DB-1 or DB-5 type. chromforum.org

Following separation, the compound enters the mass spectrometer, where it is typically ionized by Electron Impact (EI). The resulting high-energy molecular ion undergoes fragmentation, producing a unique pattern of fragment ions that serves as a chemical "fingerprint." For esters like this compound, characteristic fragmentation patterns include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group. libretexts.org

McLafferty Rearrangement: A common fragmentation pathway for esters containing longer alkyl chains. whitman.edu

Loss of the Alkoxy Group: Cleavage of the C-O bond, resulting in the loss of the dodecyloxy radical. whitman.edu

Fragmentation of the Alkyl Chain: A series of fragment ions separated by 14 mass units (CH₂), characteristic of long aliphatic chains. libretexts.orgresearchgate.net

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 394 | [C₂₆H₃₄O₃]⁺ | Molecular Ion (M⁺) |

| 225 | [C₁₄H₉O₂]⁺ | Loss of dodecyl radical (•C₁₂H₂₅) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

The retention time from the GC combined with the fragmentation pattern from the MS provides high confidence in the identification of the compound. nih.govresearchgate.net

For analyzing this compound in complex matrices, such as food packaging, environmental samples, or biological fluids, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. waters.comub.edu This technique is particularly suited for compounds that are non-volatile or thermally labile, and it offers exceptional sensitivity and selectivity. nih.gov

The liquid chromatograph, often an Ultra-Performance Liquid Chromatography (UPLC) system, separates the analyte from the matrix components. waters.com The eluent is then introduced into the mass spectrometer, typically using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which minimize fragmentation and preserve the molecular ion.

Tandem mass spectrometry (MS/MS) further enhances analytical confidence. In this process, the molecular ion (precursor ion) of this compound is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. nih.gov This process, often performed in Selected Reaction Monitoring (SRM) mode, allows for highly selective and sensitive quantification, even at trace levels, by monitoring specific precursor-to-product ion transitions. ub.edu LC-MS/MS methods have been successfully developed for the analysis of various photoinitiators and benzophenone derivatives, demonstrating their power in detecting these compounds in challenging samples. jfda-online.comnih.govnih.gov

Table 3: Common LC-MS/MS Parameters for Analysis of Related Compounds

| Parameter | Description |

|---|---|

| Chromatography | UPLC/HPLC with C18 or PFP columns |

| Mobile Phase | Acetonitrile/Methanol and water with formic acid or ammonium formate |

| Ionization Mode | ESI (Positive or Negative) |

| MS/MS Mode | Selected Reaction Monitoring (SRM) or High-Resolution MS |

Photochemical Reactivity and Photoinitiation Mechanisms

Dodecyl 4-benzoylbenzoate as a Photoinitiator in Polymerization Systems

This compound's structure, featuring a reactive benzophenone (B1666685) core and a long, nonpolar dodecyl chain, makes it a specialized Type II photoinitiator. This structure influences its solubility, migration potential, and interaction with other components in a UV-curable formulation.

Benzophenone derivatives with high molecular weight have been shown to be effective photoinitiators for the free radical polymerization of acrylates. researchgate.netresearchgate.net The efficiency of this compound is dependent on several factors, including its concentration, the type and concentration of the co-initiator, the monomer system, and the intensity of the UV light source. researchgate.net The long alkyl (dodecyl) chain increases the molecule's molecular weight and lipophilicity, which can improve its compatibility with nonpolar resins and reduce its tendency to migrate out of the cured polymer network. This is a significant advantage over smaller, more mobile photoinitiators like unmodified benzophenone, which can be a concern in applications such as food packaging. google.comresearchgate.net

| Photoinitiator System | Monomer | Final Conversion (%) | Polymerization Rate (Rp, max) |

| HTDTH / Amine | Acrylates | Increases with initiator and amine concentration | Increases with initiator and amine concentration |

| BPC2BDO (One-Component) | Acrylates | Affected by initiator concentration and light intensity | Significantly higher for acrylates vs. methacrylates |

| Polymeric BP (PBM) / Amine | TPGDA | High | Higher than unmodified Benzophenone (BP) |

| BPDP-D / Amine | TMPTMA | High | Superior to BP/Amine and EMK/Amine systems |

This table presents findings for various high molecular weight or structurally modified benzophenone derivatives to illustrate general performance trends. Data is based on findings from cited research. scispace.comresearchgate.netresearchgate.netmdpi.com

The kinetics of photopolymerization initiated by this compound follow the general principles of Type II systems. The rate of polymerization is influenced by the rate of radical generation, which in turn depends on factors like UV light intensity and the concentration of both the photoinitiator and the co-initiator. scispace.comresearchgate.net Increasing the initiator concentration generally leads to a higher polymerization rate and greater final monomer conversion, up to a certain point where optical screening effects may become dominant. researchgate.net

The local environment within the polymerizing matrix also plays a crucial role. For benzophenone derivatives incorporated into polymer chains, the polarity of the matrix can significantly affect the cross-linking rate. nih.govacs.org More polar environments can decrease the reactivity of the benzophenone triplet state, slowing down the cross-linking kinetics. nih.govacs.org The bulky dodecyl group of this compound contributes to a more nonpolar character, which could influence its reactivity depending on the polarity of the monomer/oligomer system.

The final cross-linking density of the cured polymer is a critical property affecting its mechanical strength, chemical resistance, and thermal stability. This density is directly related to the efficiency of the initiation and propagation steps of the polymerization. An efficient photoinitiator system, like those based on effective benzophenone derivatives, can generate a high concentration of initiating radicals, leading to a densely cross-linked network. The structure of the photoinitiator itself can also be a factor; copolymerizable photoinitiators, for example, become part of the polymer network, inherently contributing to the final structure. google.com While this compound is not designed to copolymerize, its large size may physically anchor it within the network, influencing the final material properties.

Spectral Matching with Light Sources (e.g., LED lamps)

Patents describing amine derivatives of benzoylbenzoic acid esters for use as photoinitiators in light-emitting diode (LED) curable compositions indicate that these compounds have absorption spectra in the 365-405 nm range. google.com This spectral window is significant as it aligns with the emission wavelengths of commercially available UV-LED lamps, which commonly operate at wavelengths such as 365 nm, 385 nm, 395 nm, and 405 nm. The compatibility of the absorption spectrum of the photoinitiator with the output of the LED light source is paramount for efficient light absorption and the subsequent generation of reactive species that initiate polymerization.

The effectiveness of LED curing is contingent on both the spectral match and the intensity of the light source at the relevant wavelengths. For a photoinitiator like this compound, a strong absorbance in the emission range of an LED lamp would ensure that a sufficient number of photons are captured to trigger the photochemical reaction. The selection of an appropriate LED lamp for a formulation containing this compound would, therefore, involve a careful comparison of the compound's UV-Vis absorption spectrum with the emission profiles of various LED sources to maximize the curing efficiency.

Below is an illustrative data table showing typical emission wavelengths of common UV-LED lamps and the likely corresponding absorption range for benzoylbenzoate-based photoinitiators.

| Light Source | Typical Emission Wavelengths (nm) | Probable Absorption Range for Benzoylbenzoate Photoinitiators (nm) |

| UV-LED Lamp | 365 | 350 - 380 |

| UV-LED Lamp | 385 | 370 - 400 |

| UV-LED Lamp | 395 | 380 - 410 |

| UV-LED Lamp | 405 | 390 - 420 |

Photoinduced Electron Transfer Reactions Involving the Compound

Upon absorption of UV radiation, this compound is promoted to an electronically excited state. In this state, it can participate in various photochemical reactions, including photoinduced electron transfer (PET). The benzophenone chromophore within the this compound molecule is known to undergo intersystem crossing to a triplet state, which is a relatively long-lived and highly reactive species. This excited triplet state can engage in electron transfer reactions with suitable donors or acceptors.

Research on 4-benzoylbenzoate and its derivatives has demonstrated their capability to act as photosensitizers in electron transfer processes. For instance, 4-benzoylbenzoate intercalated in layered double hydroxides has been shown to catalyze the photo-oxidation of sulfides. researchgate.net In this process, the excited 4-benzoylbenzoate abstracts an electron from the sulfide, initiating an oxidation cascade. This highlights the electron-accepting nature of the excited benzoylbenzoate moiety.

Furthermore, studies on the photochemical hydrogen abstraction by the excited triplet of p-benzoylbenzoate ions from aliphatic carboxylate ions have been reported. oup.com This reaction proceeds via an initial electron transfer followed by a proton transfer, or a direct hydrogen atom transfer, both of which are fundamental steps in many photoinitiation processes. The efficiency and selectivity of these reactions can be influenced by the reaction medium and the molecular organization of the reactants. oup.com

In the context of photopolymerization, this compound can undergo photoinduced electron transfer with co-initiators, such as tertiary amines, or even with the monomer itself, depending on their respective redox potentials. The general mechanism can be depicted as follows:

Excitation: this compound + hν → [this compound]*

Electron Transfer (with an electron donor, e.g., an amine): [this compound]* + R₃N → [this compound]•⁻ + [R₃N]•⁺

The resulting radical anion of this compound and the radical cation of the amine can then initiate the polymerization of monomers. The specific pathways and the efficiency of the electron transfer process are dependent on factors such as the solvent polarity, the presence of additives, and the electronic properties of the interacting species.

The following table summarizes the key reactants and products in a typical photoinduced electron transfer reaction involving a benzoylbenzoate derivative.

| Reactant | Role | Product | Role in Polymerization |

| This compound | Photoinitiator | [this compound]•⁻ | Initiating Species |

| Electron Donor (e.g., Tertiary Amine) | Co-initiator | [Electron Donor]•⁺ | Initiating Species |

| Monomer | Polymerizable Species | Polymer Chain | Final Cured Product |

Applications in Polymer Science and Advanced Materials

Design and Formulation of UV-Curable Coatings and Resins

In the formulation of ultraviolet (UV)-curable coatings and resins, Dodecyl 4-benzoylbenzoate primarily functions as a Type II photoinitiator. Upon exposure to UV radiation, the benzophenone (B1666685) component of the molecule absorbs photons and enters an excited triplet state. It then abstracts a hydrogen atom from a synergistic molecule, such as a tertiary amine, to generate free radicals. These radicals initiate the polymerization of acrylate or methacrylate monomers and oligomers in the coating formulation, leading to rapid curing and the formation of a crosslinked polymer network. The effectiveness of a photoinitiator directly impacts critical properties of the final cured film, including hardness, chemical resistance, and adhesion. lencolo37.comsongwon.com

Optimization for Mechanical and Thermal Performance

The incorporation of this compound into UV-curable formulations can be optimized to enhance the mechanical and thermal properties of the resulting coatings. The long dodecyl chain can act as a plasticizer, imparting flexibility to the cured film. This can lead to an improvement in properties such as impact resistance and elongation at break. The length of the alkyl chain has been shown to influence the mechanical properties of polymers, with longer chains potentially enhancing toughness. researchgate.net

Table 1: Representative Mechanical and Thermal Properties of UV-Cured Coatings with Benzophenone-based Photoinitiators

| Property | Test Method | Typical Value Range | Key Influencing Factors |

| Mechanical Properties | |||

| Tensile Strength | ASTM D882 | 20 - 70 MPa | Monomer/Oligomer selection, Crosslink density |

| Elongation at Break | ASTM D882 | 5 - 50% | Plasticizer content, Alkyl chain length of additives |

| Pencil Hardness | ASTM D3363 | H - 6H | Crosslink density, Photoinitiator concentration |

| Impact Resistance | ASTM D2794 | 20 - 160 in-lbs | Film thickness, Flexibility of the polymer backbone |

| Thermal Properties | |||

| Glass Transition Temp. (Tg) | DSC | 40 - 120 °C | Monomer structure, Degree of cure |

| Decomposition Temp. (Td) | TGA | 300 - 450 °C | Polymer backbone chemistry, Additive stability |

Note: The data in this table represents typical values for UV-cured coatings containing benzophenone derivatives and are intended for illustrative purposes. Actual values will vary depending on the specific formulation.

Adhesion and Substrate Interaction in Coating Systems

Good adhesion to the substrate is a fundamental requirement for any protective or decorative coating. This compound can contribute to improved adhesion through several mechanisms. The long, nonpolar dodecyl chain can enhance the wetting of low-surface-energy substrates, such as plastics and certain metals, by reducing the surface tension of the liquid coating formulation. This improved wetting allows for more intimate contact between the coating and the substrate, which is a prerequisite for strong adhesion. rsc.orgresearchgate.net

Furthermore, the benzophenone portion of the molecule can participate in photochemical grafting reactions with certain substrates. Upon UV irradiation, the excited benzophenone can abstract hydrogen atoms not only from the polymerizable components but also from the substrate surface itself, creating reactive sites that can form covalent bonds with the coating. This results in a significant increase in adhesion strength. The chemical structure of functional monomers and additives plays a crucial role in their ability to promote adhesion. researchgate.netnih.gov

Table 2: Adhesion Performance of UV-Curable Coatings on Various Substrates

| Substrate | Adhesion Test Method | Typical Adhesion Rating (with Benzophenone derivatives) | Factors Affecting Adhesion |

| Steel | ASTM D3359 (Cross-hatch) | 4B - 5B | Surface cleanliness, Presence of adhesion promoters |

| Aluminum | ASTM D3359 (Cross-hatch) | 3B - 5B | Surface pre-treatment (e.g., anodization), Primer usage |

| Polycarbonate | ASTM D3359 (Cross-hatch) | 4B - 5B | Substrate surface energy, Wetting properties of the coating |

| Wood | ASTM D3359 (Cross-hatch) | 3B - 5B | Wood species, Sealer application |

Note: The data in this table is representative of UV-curable coatings utilizing adhesion-promoting components like benzophenone derivatives. The rating scale is based on ASTM D3359, where 5B indicates no detachment and 0B indicates greater than 65% detachment.

Integration into Polymer Matrices and Nanocomposites

Beyond its use in coatings, this compound can be integrated into the bulk of polymer matrices to create advanced nanocomposite materials. A particularly interesting application is its use in conjunction with inorganic layered materials, such as Layered Double Hydroxides (LDHs).

In-Situ Polymerization with Layered Double Hydroxides (LDHs)

In-situ polymerization is a powerful technique for producing polymer/LDH nanocomposites with a high degree of exfoliation and dispersion of the inorganic layers within the polymer matrix. researchgate.netadhesion.kr This method typically involves intercalating a monomer or an initiator into the galleries of the LDH and then inducing polymerization. The growing polymer chains can then push the LDH layers apart, leading to a well-dispersed nanocomposite structure. The benzoylbenzoate moiety of this compound contains a polymerizable group (if modified) or can act as an initiator, making it a candidate for such in-situ polymerization processes. The long dodecyl chain facilitates the initial intercalation into the hydrophobic galleries of organically modified LDHs. mdpi.com

Intercalation Chemistry in Inorganic Layered Materials

The intercalation of organic anions into the interlayer space of LDHs is a well-established field of materials chemistry. rsc.orgaip.org The positively charged brucite-like layers of LDHs are balanced by interlayer anions, which can be exchanged with other anions. The long dodecyl chain of this compound makes it an effective guest molecule for intercalation into LDHs, particularly when the LDH has been pre-intercalated with a long-chain surfactant like dodecyl sulfate to create a more organophilic environment. mdpi.comresearchgate.net The length of the alkyl chain has a direct impact on the resulting interlayer spacing (basal spacing) of the LDH, with longer chains leading to greater separation of the inorganic layers. semanticscholar.org

Table 3: Interlayer Spacing of LDHs Intercalated with Long-Chain Alkyl Anions

| Intercalated Anion | Alkyl Chain Length | Typical Basal Spacing (Å) | Anion Orientation in Interlayer |

| Dodecyl sulfate | C12 | ~25 - 29 Å | Bilayer, tilted or perpendicular |

| Dodecylbenzenesulfonate | C12 | ~30 Å | Perpendicular |

| Long-chain carboxylates (e.g., stearate) | C18 | > 40 Å | Bilayer, perpendicular |

| This compound (predicted) | C12 | ~25 - 35 Å | Likely tilted or interdigitated bilayer |

Note: This table provides representative data for similar long-chain anions to illustrate the effect of the alkyl chain on the LDH interlayer spacing. The predicted value for this compound is an estimation based on its molecular structure.

Role in Enhancing Composite Material Properties

The incorporation of this compound-modified LDHs into polymer matrices can lead to significant enhancements in the properties of the resulting nanocomposites. The well-dispersed LDH nanosheets can act as a reinforcing agent, improving mechanical properties such as tensile strength and modulus. core.ac.uk The presence of the long dodecyl chains can improve the compatibility between the hydrophilic LDH and a hydrophobic polymer matrix, leading to better stress transfer and improved mechanical performance. mdpi.com

Furthermore, the layered structure of the LDHs can create a tortuous path for the diffusion of gases and liquids, thereby enhancing the barrier properties of the polymer. The thermal stability of the polymer can also be improved, as the LDH layers can act as a heat shield and the metal hydroxides can promote char formation, which is beneficial for flame retardancy. researchgate.netrsc.org The combination of the photo-reactive benzophenone group, the compatibilizing dodecyl chain, and the reinforcing LDH nanosheets offers a multifunctional approach to designing high-performance polymer nanocomposites.

Microemulsion Polymerization Systems

Microemulsion polymerization is a sophisticated technique utilized to synthesize polymer latexes with unique characteristics, such as high molecular weights and small, uniform particle sizes. The stability and kinetics of such systems are highly dependent on the surfactant and initiator used. In this context, surface-active initiators, which participate in both the initiation of polymerization and the stabilization of polymer particles, have garnered significant interest.

Role of Surface-Active Benzophenone-Based Initiators

Surface-active photoinitiators, often referred to as "inisurfs," are molecules that combine the functions of an initiator and a surfactant in a single entity. Benzophenone and its derivatives are well-known Type II photoinitiators that initiate polymerization via a hydrogen abstraction mechanism upon UV irradiation. By incorporating a long hydrophobic chain, such as a dodecyl group, into the benzophenone structure, as in this compound, the molecule gains amphiphilic properties.

This amphiphilicity drives the initiator to the interface between the oil (monomer) and water phases in a microemulsion system. This localization at the reaction site offers several advantages:

Enhanced Initiation Efficiency: By concentrating the initiator at the monomer droplet interface, the efficiency of radical generation and subsequent initiation of polymerization is increased.

Improved Colloidal Stability: The surfactant-like nature of the initiator contributes to the stabilization of the growing polymer particles, preventing coagulation and leading to stable latexes.

Anchoring of Initiator Fragments: The initiator fragments become covalently bonded to the polymer chains at the particle surface, which can influence the surface properties of the final latex particles.

While direct research on this compound in microemulsion polymerization is not extensively documented in the available literature, studies on other long-chain benzophenone derivatives, such as polysiloxane benzophenone photoinitiators, have demonstrated their ability to act as effective surface-active initiators. These studies show that the presence of a long, flexible chain promotes the migration of the initiator to the surface of the polymerizing system.

Control of Polymer Latex Characteristics (e.g., Molecular Weight, Particle Size)

The use of surface-active initiators like this compound is anticipated to provide a degree of control over the final properties of the polymer latex. The interplay between the initiator's surfactant character and its initiation activity influences both the particle nucleation and growth stages of microemulsion polymerization.

Molecular Weight: The concentration of the initiator at the monomer-water interface can lead to a high localized radical flux, potentially resulting in a higher rate of polymerization and influencing the final molecular weight of the polymer. The specific effect, whether an increase or decrease, would depend on the interplay between the rates of initiation, propagation, and termination.

Research on other microemulsion systems has shown that the choice of surfactant has a significant impact on the final latex properties. For instance, studies comparing different types of surfactants have demonstrated a direct correlation between the surfactant structure and the resulting particle size and stability of the latex. While specific data for this compound is not available, the principles governing these systems suggest that its dual functionality would be a key factor in controlling these characteristics.

Application as UV Stabilizers in Polymeric Materials

The degradation of polymeric materials upon exposure to ultraviolet (UV) radiation is a significant concern that can lead to discoloration, loss of mechanical properties, and reduced service life. UV stabilizers are additives incorporated into polymers to mitigate these detrimental effects. Benzophenone derivatives are a well-established class of UV absorbers that function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.

This compound, with its benzophenone core, is expected to exhibit strong UV absorption characteristics, making it a candidate for use as a UV stabilizer. The long dodecyl chain enhances its compatibility with various polymer matrices, particularly non-polar polymers like polyethylene and polypropylene, reducing the likelihood of migration or leaching of the stabilizer from the material over time.

The mechanism of UV stabilization by benzophenone-type absorbers involves the absorption of UV photons, which excites the molecule to a higher energy state. This energy is then rapidly dissipated through non-radiative pathways, such as internal conversion and vibrational relaxation, returning the molecule to its ground state without undergoing any photochemical reaction that could initiate polymer degradation.

The selection of a UV stabilizer depends on the specific polymer, the intended application, and the environmental conditions to which the material will be exposed. The presence of the long alkyl chain in this compound suggests it would be particularly suitable for applications requiring long-term durability and resistance to stabilizer loss.

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing Dodecyl 4-benzoylbenzoate. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the specific analytical goal, such as quantification or thermodynamic characterization.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. While specific methods for the direct analysis of this compound are not extensively detailed in publicly available literature, suitable methods can be inferred from the analysis of structurally similar long-chain alkyl benzoates and other benzoate (B1203000) esters.

A typical HPLC method for a compound like this compound would likely employ a reversed-phase column, such as a C18, due to the compound's nonpolar nature. The mobile phase would consist of a mixture of an organic solvent, like acetonitrile or methanol, and water, often in a gradient elution to ensure adequate separation from other components. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the benzoylbenzoate moiety exhibits strong absorbance.

Table 1: Illustrative HPLC Parameters for the Analysis of Benzoate Esters

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

This table presents a generalized HPLC method based on the analysis of similar compounds and serves as a starting point for method development for this compound.

Gas Chromatography (GC) Approaches

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the relatively high molecular weight and boiling point of this compound, GC analysis would require high-temperature conditions. The choice of a suitable capillary column is crucial for achieving good resolution. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be appropriate for this nonpolar analyte.

Detection is typically performed using a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum. Temperature programming is essential to ensure the elution of the high-boiling this compound within a reasonable time frame while maintaining good peak shape.

Table 2: Representative GC Parameters for the Analysis of High Molecular Weight Esters

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 150 °C, ramp to 300 °C at 10 °C/min, hold for 10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 320 °C |

This table outlines typical GC conditions that could be adapted for the analysis of this compound based on methods for similar high molecular weight esters.

Micellar Electrokinetic Chromatography (MEKC) Applications

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that can separate both charged and neutral molecules. For a neutral and hydrophobic compound like this compound, MEKC offers a high-efficiency separation mechanism. In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase.

The separation is based on the differential partitioning of the analyte between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. Highly hydrophobic molecules like this compound will have a strong affinity for the micelles and will therefore migrate at a velocity close to that of the micelles. The composition of the buffer, the type and concentration of the surfactant (e.g., sodium dodecyl sulfate, SDS), and the addition of organic modifiers are key parameters to optimize for achieving the desired separation.

Table 3: General MEKC Conditions for the Separation of Hydrophobic Compounds

| Parameter | Condition |

| Capillary | Fused silica (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte | 20 mM Borate buffer (pH 9.2) containing 50 mM SDS |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm |

This table provides a general framework for developing an MEKC method for hydrophobic analytes such as this compound.

Inverse Gas Chromatography (IGC) for Thermodynamic Characterization

Inverse Gas Chromatography (IGC) is a unique gas-phase technique used to characterize the physicochemical properties of solid materials. In IGC, the material of interest, in this case, this compound, is used as the stationary phase within the GC column. A series of well-characterized volatile probe molecules are then injected into the column, and their retention times are measured.

By analyzing the retention behavior of these probe molecules at different temperatures, various thermodynamic parameters of the this compound stationary phase can be determined. This includes surface energy, phase transition temperatures, and interaction parameters with different chemical functionalities. Research on structurally similar liquid crystal compounds, such as 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), has demonstrated the utility of IGC in determining phase transition temperatures that are in good agreement with those obtained by Differential Scanning Calorimetry (DSC). wikipedia.org

Table 4: Example of Thermodynamic Data Obtainable from IGC Analysis of a Related Liquid Crystal Compound

| Parameter | Description |

| Specific Retention Volume (Vg) | A measure of the interaction strength between the probe and the stationary phase. |

| Weight Fraction Activity Coefficient (Ω∞) | Indicates the deviation from ideal solution behavior at infinite dilution. |

| Flory-Huggins Interaction Parameter (χ∞) | Characterizes the interaction between the probe and the stationary phase. |

| Partial Molar Free Energy of Mixing (ΔG1∞) | The change in free energy when one mole of probe is mixed with the stationary phase. |

| Partial Molar Enthalpy of Mixing (ΔH1∞) | The change in enthalpy upon mixing. |

This table illustrates the types of thermodynamic data that can be generated for a material like this compound using Inverse Gas Chromatography, based on studies of similar compounds.

Sample Preparation and Extraction Procedures

The goal of sample preparation is to isolate this compound from the sample matrix and remove any interfering substances that could affect the accuracy of the subsequent chromatographic analysis.

Solid-Phase Extraction (SPE) and Dispersive SPE Techniques

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that involves partitioning a compound between a solid phase (sorbent) and a liquid phase. For a nonpolar compound like this compound, a reversed-phase SPE sorbent, such as C18-bonded silica, would be the most appropriate choice.

The general procedure involves conditioning the SPE cartridge with a nonpolar solvent followed by a polar solvent. The sample, dissolved in a polar solvent, is then loaded onto the cartridge. The nonpolar this compound is retained on the C18 sorbent while more polar impurities are washed away. Finally, the analyte is eluted from the cartridge using a small volume of a nonpolar organic solvent.

Dispersive Solid-Phase Extraction (dSPE) is a variation of SPE, often used as a cleanup step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. In dSPE, the sorbent is added directly to the sample extract. After vortexing and centrifugation, the supernatant is collected for analysis. For an extract containing this compound, a dSPE cleanup step might involve the use of a sorbent like C18 to remove remaining polar interferences.

Table 5: Typical SPE Protocol for the Extraction of Nonpolar Aromatic Esters

| Step | Procedure |

| 1. Conditioning | Pass 5 mL of methanol, followed by 5 mL of water through a C18 SPE cartridge. |

| 2. Sample Loading | Load the aqueous sample onto the cartridge at a slow flow rate. |

| 3. Washing | Wash the cartridge with 5 mL of a water/methanol mixture to remove polar interferences. |

| 4. Elution | Elute the this compound with 2 mL of acetonitrile or another suitable organic solvent. |

This table outlines a general Solid-Phase Extraction procedure that can be adapted for the isolation of this compound from aqueous matrices.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a prominent sample preparation technique employed for the isolation and preconcentration of this compound from various matrices before instrumental analysis. This method operates on the principle of partitioning the analyte between two immiscible liquid phases. The choice of solvent is critical and is determined by the polarity of the analyte and the nature of the sample matrix.

For the extraction of this compound, a non-polar compound, from aqueous samples, water-immiscible organic solvents are typically used. The process generally involves vigorous mixing of the sample with the extraction solvent, followed by a period of phase separation. The organic layer, now enriched with the analyte, is then collected for further processing, which may include evaporation and reconstitution in a solvent compatible with the analytical instrument. Common solvents used in LLE for benzophenone-type UV filters, including related compounds, are n-hexane, dichloromethane, and ethyl acetate. The efficiency of the extraction can be influenced by factors such as the solvent-to-sample volume ratio, pH of the aqueous phase, and the presence of salts (salting-out effect).

Optimization for Various Sample Matrices (e.g., Environmental, Polymer Extracts, Food Simulants)

The optimization of LLE methodologies is crucial to achieve reliable and accurate quantification of this compound across diverse and complex sample types.

Environmental Samples: In the analysis of environmental water samples (e.g., seawater, river water), the large sample volumes often required for trace analysis necessitate an LLE method with a high preconcentration factor. The choice of extraction solvent is critical to minimize the co-extraction of interfering substances from the complex matrix. For instance, in the analysis of benzophenone-type UV filters in seawater, a combination of solvents may be employed to effectively isolate the analytes from the saline matrix. The pH of the water sample is another important parameter to adjust, as it can affect the solubility of the analyte and the efficiency of the extraction.

Polymer Extracts: When analyzing this compound that has migrated from food packaging materials, the extraction method must be tailored to the polymer matrix. The initial step often involves extracting the analyte from the polymer using a solvent in which the polymer swells or dissolves, followed by a liquid-liquid extraction step to purify the sample. The selection of the extraction solvent must consider the solubility of both the analyte and potential polymer additives to avoid interferences during analysis.

Food Simulants: Food simulants are used to mimic the migration of substances from food contact materials into different types of food. For aqueous food simulants, such as 10% ethanol, LLE with a non-polar solvent like n-hexane is a common approach. For fatty food simulants, such as isooctane or 95% ethanol, the procedure might be more complex, potentially requiring a back-extraction step to remove lipids that could interfere with the analysis. The optimization process involves adjusting the solvent volumes and the number of extraction steps to ensure maximum recovery of the this compound. For example, a method developed for the determination of UV filters in food simulants and beverages utilized LLE with a mixture of organic solvents to achieve satisfactory recoveries.

Detection and Quantification Strategies

Following sample preparation, instrumental analysis is performed for the detection and quantification of this compound. The choice of the detection method depends on the required sensitivity and selectivity.

UV Detection in Chromatographic Systems

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of this compound. This compound possesses a benzoylbenzoate chromophore, which exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The detection wavelength is typically set at the absorbance maximum of the analyte to achieve the highest sensitivity. For benzophenone-type compounds, this is often in the range of 280-310 nm. While UV detection is robust and cost-effective, its selectivity can be limited in complex matrices where other compounds may co-elute and absorb at the same wavelength. Therefore, chromatographic separation must be optimized to ensure the analyte peak is well-resolved from potential interferences.

Mass Spectrometry Detection (MS/MS) for Trace Analysis

For highly sensitive and selective detection, particularly at trace levels, Mass Spectrometry (MS) and tandem Mass Spectrometry (MS/MS) are the preferred methods. When coupled with gas chromatography (GC) or liquid chromatography (LC), MS detectors provide information about the mass-to-charge ratio of the analyte, offering a high degree of specificity.

In MS/MS, a precursor ion corresponding to the molecular weight of this compound is selected and fragmented to produce characteristic product ions. The detection and quantification are then based on these specific precursor-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). This approach significantly reduces background noise and matrix effects, enabling the detection of the analyte at very low concentrations. For instance, a method using gas chromatography-tandem mass spectrometry (GC-MS/MS) has been developed for the analysis of various UV filters, including benzophenone (B1666685) derivatives, in complex samples like sludge. Similarly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been established for the determination of UV filters in human milk and other biological matrices, demonstrating excellent sensitivity and selectivity.

Performance Parameters: Limit of Detection (LOD) and Limit of Quantification (LOQ)

The performance of an analytical method is characterized by several parameters, including the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

These values are highly dependent on the analytical instrument and the sample matrix. For this compound and related benzophenone-type compounds, methods employing MS/MS detection generally achieve significantly lower LODs and LOQs compared to those using UV detection. For example, an LC-MS/MS method for the analysis of UV filters in human milk reported an LOQ of 0.2 ng/mL. In another study focusing on the analysis of UV filters in food simulants and beverages, the LODs ranged from 0.005 to 0.030 µg/L, and the LOQs were in the range of 0.015 to 0.100 µg/L.

The following table summarizes typical LOD and LOQ values for benzophenone-type compounds, including those structurally related to this compound, from various studies.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| LC-MS/MS | Food Simulants & Beverages | 0.005 - 0.030 µg/L | 0.015 - 0.100 µg/L |

| LC-MS/MS | Human Milk | - | 0.2 ng/mL |

| GC-MS/MS | Sludge | - | 0.5 ng/g |

Environmental Chemistry and Degradation Studies

Environmental Presence and Distribution of Benzophenone (B1666685) Derivatives

Benzophenone (BP) derivatives are recognized as emerging environmental contaminants due to their widespread use in personal care products as UV filters and in various industrial applications as photoinitiators and stabilizers. nih.gov Their continuous release into the environment, primarily through wastewater treatment plant effluents and direct discharge during recreational activities, has led to their ubiquitous presence in various environmental matrices. nih.govmdpi.com

The lipophilic nature of many benzophenone derivatives contributes to their tendency to accumulate in solid matrices. mdpi.com For instance, BP-3 has been detected in sediments at concentrations ranging from a few nanograms per gram (ng/g) to over a thousand. mdpi.com The distribution of these compounds is governed by their physicochemical properties, such as water solubility and the octanol-water partition coefficient (Kow), which influences their partitioning between water and organic matter in soil and sediment. mdpi.com

Table 1: Environmental Presence of Selected Benzophenone Derivatives

| Benzophenone Derivative | Environmental Compartment | Reported Concentration Range |

|---|---|---|

| Benzophenone-3 (BP-3) | River Water | up to 44 µg/L mdpi.comresearchgate.net |

| Benzophenone-3 (BP-3) | Seawater | up to 34.3 µg/L mdpi.comresearchgate.net |

| Benzophenone-3 (BP-3) | Sediment | up to 1600 ng/g mdpi.com |

| Benzophenone-1 (BP-1) | Surface Water | up to 12.60 ng/L rsc.org |

| Benzophenone-1 (BP-1) | Sediment | Detected rsc.org |

| Benzophenone-4 (BP-4) | River Water | up to 0.3 mg/L nih.gov |

| Benzophenone-4 (BP-4) | Wastewater | up to 4858 ng/L mdpi.com |

| 4-hydroxybenzophenone (4-OH-BP) | Aquatic Ecosystem | Considered a substance of medium risk rsc.org |

Photodegradation Pathways and Mechanisms under Environmental Conditions

Benzophenone derivatives are designed to absorb UV radiation, a property that also dictates their fate in sunlit environments. Photodegradation, or the breakdown of compounds by light, is a key transformation process for these chemicals. The general mechanism involves the absorption of UV light by the benzophenone moiety, leading to the formation of an excited triplet state. mdpi.com This highly reactive species can then initiate further reactions.

The photodegradation of benzophenone-type UV filters often follows pseudo-first-order kinetics. nih.gov However, their stability can vary significantly, with reported half-lives ranging from 17 to 99 hours under laboratory UV irradiation. nih.gov In natural waters, the presence of photosensitizers, such as dissolved organic matter, can significantly influence the rate of photodegradation. nih.gov

The specific pathways of photodegradation for aromatic ketones like benzophenones can be complex and may include:

Hydroxylation : The addition of hydroxyl radicals (•OH) to the aromatic rings. nih.gov

Nitration and Nitrosylation : In the presence of nitrate, photochemical reactions can lead to the formation of nitrated and nitrosylated derivatives. nih.gov

Dimerization : The joining of two molecules to form a larger one. nih.gov

Norrish-Type Reactions : For certain structures, cleavage of the bond adjacent to the carbonyl group (Norrish Type I) or intramolecular hydrogen abstraction (Norrish Type II) can occur, leading to the formation of various photoproducts. nih.gov

It is important to note that the transformation products of photodegradation may sometimes be more toxic than the parent compound. nih.gov For instance, studies on BP-1 have shown that its degradation intermediates can exhibit higher toxicity to certain aquatic organisms. nih.gov

Biodegradation and Biotransformation Processes of Related Esters

Biodegradation, the breakdown of organic matter by microorganisms, is another critical process determining the environmental persistence of chemical compounds. While specific studies on the biodegradation of Dodecyl 4-benzoylbenzoate are scarce, research on related benzoate (B1203000) esters provides valuable insights into potential biotransformation pathways.

Bacteria have demonstrated the ability to degrade benzoate through several metabolic routes. nih.gov A common initial step involves the activation of benzoate to benzoyl-CoA. nih.govoup.com From there, the aromatic ring can be cleaved through different pathways, often involving dioxygenases that incorporate oxygen into the ring, making it susceptible to further breakdown. nih.gov Ultimately, these pathways lead to the formation of central metabolic intermediates, such as acetyl-CoA, which can be utilized by the microorganism for energy and growth. ethz.ch

Engineered microorganisms have also been developed to biotransform benzoate into other compounds. For example, recombinant E. coli has been shown to convert sodium benzoate into 2,4,6-trihydroxybenzophenone, demonstrating the potential for microbial systems to modify the benzophenone structure. nih.govmdpi.com The efficiency of biodegradation in the environment is influenced by various factors, including the concentration of the compound, the presence of other carbon sources, pH, and temperature. nih.gov For instance, high concentrations of benzoic acid can have an inhibitory effect on the degrading microorganisms. nih.gov

Environmental Fate in Various Compartments (e.g., Aqueous, Soil, Sediment)

The ultimate environmental fate of this compound and other benzophenone derivatives is determined by a combination of transport and transformation processes within and between different environmental compartments.

Aqueous Compartment: In the aqueous phase, the fate of benzophenone derivatives is governed by their water solubility, photodegradation, and biodegradation. nih.gov While some derivatives are relatively water-soluble, their lipophilic character can lead to partitioning out of the water column. mdpi.com Photodegradation is a significant removal mechanism in sunlit surface waters. nih.gov

Soil and Sediment Compartments: Due to their often high lipophilicity, benzophenone derivatives have a strong tendency to adsorb to organic matter in soil and sediment. nih.gov This sorption process reduces their bioavailability in the water column but can lead to their accumulation in solid matrices, making these compartments significant sinks for these compounds. researchgate.netacs.org Once in the soil or sediment, biodegradation becomes a more dominant degradation pathway, although rates can be slow. nih.gov The biofilm, a community of microorganisms attached to surfaces, can act as both an accumulator and a biodegrader of hydrophobic compounds like benzophenones. nih.govupc.edu The mobility and degradation in soil are influenced by soil properties such as organic carbon content, clay content, and pH.

Table 2: Summary of Environmental Fate Processes for Benzophenone Derivatives

| Environmental Compartment | Key Processes | Governing Factors |

|---|---|---|

| Aqueous (Water) | - Photodegradation

| - Sunlight intensity

|

| Soil | - Sorption to organic matter

| - Soil organic carbon content

|

| Sediment | - Accumulation

| - Organic matter content

|

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

For instance, studies on homologous series of 4-(4-chlorobenzoyloxy)phenyl 4-(n-alkoxy)benzoates, which share structural similarities with "Dodecyl 4-benzoylbenzoate", have been performed using DFT at the B3LYP/6-31G(d) level of theory. orientjchem.orgresearchgate.net These calculations reveal how the long alkyl chain can influence the molecule's geometric and electronic properties. The optimized geometry of such molecules often shows a non-planar conformation. researchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the kinetic stability of a molecule. A smaller gap generally implies higher reactivity. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of these compounds. orientjchem.orgresearchgate.net

Table 1: Predicted Electronic Properties of a Model Alkoxy Benzoate (B1203000) (C8 homologue) based on DFT Calculations orientjchem.orgresearchgate.net

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

| Main Electronic Transition (S0 → S1) | H→L |

| Oscillator Strength | High |

Note: These values are for a related alkoxy benzoate and serve as an illustrative example.

The distribution of Mulliken atomic charges, also obtainable from these calculations, can help in understanding the electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack. For large organic molecules, semi-empirical methods can also be employed to calculate molecular properties and electronic spectra. orientjchem.org

Molecular Dynamics Simulations for Intermolecular Interactions in Polymer Systems

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior and intermolecular interactions of molecules within a larger system, such as a polymer matrix. researchgate.net While specific MD simulations for "this compound" in a polymer system are not documented, studies on benzophenone (B1666685) and its derivatives in polymers offer significant insights into the expected interactions.

Benzophenone compounds are known to act as photoinitiators and can be grafted onto polymer chains to enhance their properties. mdpi.com Theoretical studies using DFT have been conducted to analyze the grafting reaction of benzophenone-type molecules onto polyethylene, with 4-methylheptane serving as a model for the polymer. mdpi.com These studies calculate the Gibbs free energy barriers for different reaction channels, providing a basis for understanding the interactions at the molecular level. mdpi.com

MD simulations can model the diffusion and distribution of "this compound" within a polymer. The long dodecyl chain would be expected to influence its compatibility and interaction with the polymer matrix. In a non-polar polymer like polyethylene, the dodecyl tail would likely have favorable van der Waals interactions, promoting dispersion. The benzoylbenzoate head, being more polar, would have different interactions.

Table 2: Key Intermolecular Interactions Investigated by Molecular Dynamics Simulations

| Interaction Type | Description | Relevance to this compound in Polymers |

| Van der Waals | Weak, short-range electrostatic attractions between uncharged molecules. | Dominant interaction for the dodecyl chain with non-polar polymer backbones. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Possible between the benzoylbenzoate moieties of adjacent molecules. |

| Dipole-Dipole | Electrostatic interactions between permanent dipoles in molecules. | Relevant for the polar benzoylbenzoate group. |

The compatibility of benzophenone derivatives with polymers can be an issue, leading to migration and precipitation. mdpi.com The presence of a long alkyl chain in "this compound" may mitigate these issues by anchoring the molecule within the polymer matrix.

Prediction of Photochemical Behavior and Reaction Energetics

The photochemical behavior of "this compound" is expected to be dominated by the benzophenone moiety, a well-studied chromophore. Upon absorption of UV radiation, benzophenone undergoes an n → π* transition to an excited singlet state, which then rapidly intersystem crosses to a triplet state. This triplet state is a powerful hydrogen abstractor.

The kinetics of benzophenone and its derivatives in polymer matrices have been investigated. acs.org The rate of hydrogen abstraction can be influenced by the properties of the polymer matrix, such as its hydrophilicity and glass transition temperature. acs.org For "this compound" used as a photoinitiator in a polymer system, the primary photochemical reaction would be the abstraction of a hydrogen atom from the polymer backbone by the excited triplet state of the benzophenone moiety. This generates a polymer radical and a ketyl radical.

Table 3: Predicted Photochemical Reaction Steps and Energetics

| Step | Reaction | Energetic Considerations |

| 1. Excitation | This compound + hν → [this compound]* (triplet state) | Energy of absorbed photon must match the n → π* transition energy. |

| 2. H-Abstraction | [this compound]* + Polymer-H → Ketyl Radical + Polymer Radical | The reaction is typically thermodynamically favorable due to the high reactivity of the benzophenone triplet state. |

| 3. Cross-linking | Polymer Radical + Polymer Radical → Cross-linked Polymer | This is a radical combination reaction and is generally exothermic. |

Theoretical calculations can be employed to determine the energetics of these reaction pathways. For example, the bond dissociation energies of C-H bonds in the polymer can be calculated to predict the most likely sites of hydrogen abstraction. Quantum chemical methods can also be used to calculate the energies of the reactant, transition state, and product for the hydrogen abstraction step, providing the activation energy for the reaction.

Advanced Research Directions and Future Outlook

Emerging Applications in Optoelectronics and Functional Materials

The incorporation of a long alkyl chain, such as the dodecyl group, onto a rigid aromatic core is a well-established strategy in the design of liquid crystals and other functional organic materials. Research into compounds with similar structures, such as 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, has demonstrated the potential for these types of molecules to exhibit liquid crystalline properties. tubitak.gov.trresearchgate.netnih.govnih.gov The dodecyl chain can promote self-assembly and ordered packing, which are crucial for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Future investigations are likely to focus on the synthesis and characterization of Dodecyl 4-benzoylbenzoate to determine its potential liquid crystalline phases and to evaluate its electrical and optical properties. The benzoylbenzoate moiety, a derivative of benzophenone (B1666685), possesses inherent UV-absorbing capabilities, suggesting that this compound could also be explored as a functional additive in coatings and films, providing UV protection or acting as a stabilizer. rsc.orgmdpi.com

Table 1: Potential Applications of this compound in Functional Materials

| Potential Application | Key Structural Feature | Rationale |

| Liquid Crystal Displays | Long dodecyl chain | Promotes mesophase formation and anisotropic properties. |

| Organic Electronics | Benzoylbenzoate core | Potential for charge transport and semiconducting behavior. |

| UV-Protective Coatings | Benzoylbenzoate core | Inherent UV absorption properties of the benzophenone structure. rsc.org |

| Functional Films | Long dodecyl chain | Imparts hydrophobicity and influences surface properties. |

Development of Novel Photoinitiator Systems with Enhanced Performance

Benzophenone and its derivatives are widely recognized as effective Type II photoinitiators, which function by abstracting a hydrogen atom from a synergist (co-initiator) to generate free radicals that initiate polymerization. nih.govresearchgate.net The benzoylbenzoate structure within this compound suggests its potential as a photoinitiator in UV-curable formulations, such as inks, coatings, and adhesives.